molecular formula C19H18N4O4S B3749436 ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate

ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate

Cat. No.: B3749436
M. Wt: 398.4 g/mol
InChI Key: XEIVXYKEKFHHCB-UHFFFAOYSA-N
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Description

Ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-pyridinyl group at the 5-position. The oxadiazole ring is linked via a thioacetamide bridge to an ethyl benzoate ester moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it relevant for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity studies .

Properties

IUPAC Name

ethyl 4-[[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-26-18(25)15-5-3-13(4-6-15)11-21-16(24)12-28-19-23-22-17(27-19)14-7-9-20-10-8-14/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIVXYKEKFHHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 5-position of the oxadiazole and the nature of the ester/acid group:

Compound Name Oxadiazole Substituent Ester/Acid Group Key Properties Reference
Ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate 4-pyridinyl Ethyl benzoate Potential kinase inhibition; enhanced solubility due to pyridine
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate 2-bromophenyl Ethyl benzoate Higher lipophilicity; halogen enhances bioactivity
4-((5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u) 4-trifluoromethylphenyl Butanoic acid Acidic group improves binding to charged targets; CF₃ enhances metabolic stability
4-((5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8s) 2-chloro-4-methylphenyl Butanoic acid Chlorine and methyl groups increase steric bulk; moderate yield (69%)
ChemBridge 7929959 (ethyl 5-...thiophenecarboxylate) 5-benzyl Thiophenecarboxylate Broad-spectrum antimicrobial activity; unique thiophene core

Key Observations :

  • Pyridinyl vs. Aryl Substituents : The 4-pyridinyl group in the target compound introduces nitrogen-based polarity, improving solubility compared to halogenated or alkylated analogs like 8u or 8s .
  • Ester vs. Acid Groups : Carboxylic acid derivatives (e.g., 8u, 8s) exhibit stronger target binding in enzymatic assays, while esters (e.g., target compound, ChemBridge 7929959) are more metabolically stable .

Physicochemical and Spectral Data

  • NMR Profiles : Pyridinyl protons in the target compound resonate at δ 8.5–9.0 ppm (aromatic), aligning with analogs like 8a (δ 8.01 ppm for NH₂) .
  • Solubility : The pyridinyl group enhances aqueous solubility compared to hydrophobic analogs like 8u (logP = 3.2) .
  • Thermal Stability : Oxadiazole-thio derivatives generally decompose above 200°C, with esters (e.g., target compound) being more stable than acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-{[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]methyl}benzoate

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